REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[C:6]([F:13])[C:5]=1[F:14])[CH3:2].[Br:15][C:16]1[CH:21]=[CH:20][C:19](I)=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1.O>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:19]2[CH:20]=[CH:21][C:16]([Br:15])=[CH:17][CH:18]=2)=[C:6]([F:13])[C:5]=1[F:14])[CH3:2] |f:2.3.4,^1:31,50|
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Name
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|
Quantity
|
14.4 g
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Type
|
reactant
|
Smiles
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C(C)OC1=C(C(=C(C=C1)B(O)O)F)F
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
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Details
|
under reflux for 2 hours
|
Duration
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2 h
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Type
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ADDITION
|
Details
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mixed
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Type
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CUSTOM
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Details
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to separate into organic and aqueous phases
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Type
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EXTRACTION
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Details
|
The extraction into an organic phase
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Type
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CUSTOM
|
Details
|
The organic phase obtained
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Type
|
WASH
|
Details
|
was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
Then, the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by means of column chromatography (silica gel; toluene)
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Type
|
CUSTOM
|
Details
|
The product was further purified by means of recrystallization (Solmix A-11)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=C(C=C1)C1=CC=C(C=C1)Br)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |